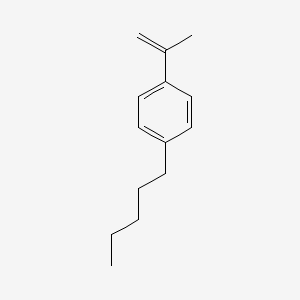
1-Pentyl-4-(prop-1-EN-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-4-(prop-1-en-2-yl)benzene is an organic compound with a molecular formula of C14H20 It is a derivative of benzene, where the benzene ring is substituted with a pentyl group and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentyl-4-(prop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with 1-bromo-4-pentylbenzene and prop-1-en-2-ylmagnesium bromide under Grignard reaction conditions . The reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Pentyl-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Depending on the conditions, products can include pentylbenzoic acid or prop-1-en-2-ylbenzene alcohol.
Reduction: The major product is 1-pentyl-4-(propyl)benzene.
Substitution: Products vary based on the substituent introduced, such as 1-pentyl-4-bromo-benzene.
Scientific Research Applications
1-Pentyl-4-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies may explore its biological activity and potential as a bioactive compound.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentyl-4-(prop-1-en-2-yl)benzene depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its application, such as its role as a precursor in chemical synthesis or its potential pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)benzene: Similar structure but with a methyl group instead of a pentyl group.
1-tert-Butyl-4-(prop-1-en-2-yl)benzene: Contains a tert-butyl group instead of a pentyl group.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Features methoxy groups and a methyl group on the benzene ring.
Uniqueness
1-Pentyl-4-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both a pentyl group and a prop-1-en-2-yl group provides distinct properties compared to other similar compounds.
Properties
CAS No. |
64451-81-6 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-pentyl-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C14H20/c1-4-5-6-7-13-8-10-14(11-9-13)12(2)3/h8-11H,2,4-7H2,1,3H3 |
InChI Key |
SZESLVKGLLKCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















